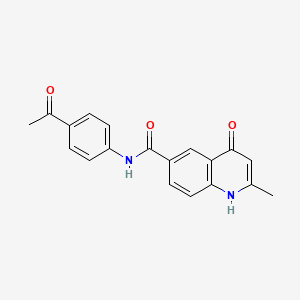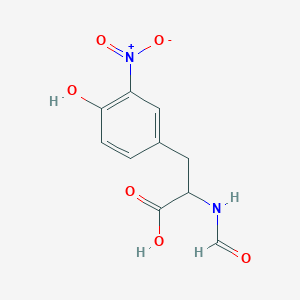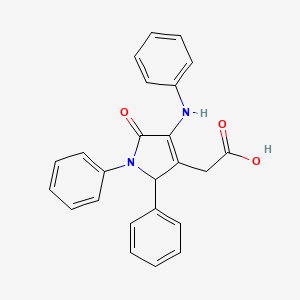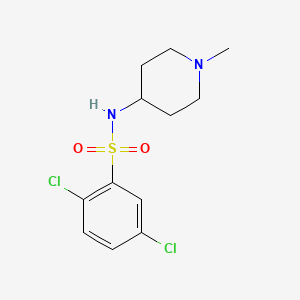
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. AQ-13 belongs to the class of quinoline derivatives and has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The purpose of
作用機序
The mechanism of action of AQ-13 is not fully understood. However, it has been suggested that AQ-13 may exert its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication. AQ-13 may also disrupt the bacterial cell membrane by binding to lipopolysaccharides and causing membrane destabilization. In addition, AQ-13 may inhibit fungal cell wall synthesis by inhibiting β(1,3)-glucan synthase. The exact mechanism of action of AQ-13 against malaria and cancer cells is still under investigation.
Biochemical and Physiological Effects:
AQ-13 has been found to have minimal toxicity to mammalian cells and has been shown to be well-tolerated in animal studies. AQ-13 has been found to inhibit bacterial growth at low concentrations, with MIC values ranging from 0.25 to 4 μg/mL. AQ-13 has also been found to inhibit fungal growth at low concentrations, with MIC values ranging from 0.5 to 8 μg/mL. In addition, AQ-13 has been found to exhibit antimalarial activity with IC50 values ranging from 0.6 to 1.2 μM. AQ-13 has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
実験室実験の利点と制限
AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. AQ-13 has been found to exhibit a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. AQ-13 has also been found to have minimal toxicity to mammalian cells, making it a safe compound for in vitro and in vivo studies.
However, AQ-13 also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its mode of action. AQ-13 has also been found to be unstable in solution, which may affect its biological activity. In addition, AQ-13 has poor solubility in water, which may limit its use in certain experiments.
将来の方向性
For AQ-13 research include investigating its mechanism of action, optimizing its synthesis method, developing AQ-13 analogs, and determining its in vivo efficacy.
合成法
AQ-13 can be synthesized by reacting 4-acetylphenylhydrazine with 2-methyl-6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain AQ-13 in its pure form. This synthesis method has been optimized to yield high purity and high yield of AQ-13.
科学的研究の応用
AQ-13 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. AQ-13 has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, AQ-13 has been found to exhibit antimalarial activity against Plasmodium falciparum and anticancer activity against various cancer cell lines.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-9-18(23)16-10-14(5-8-17(16)20-11)19(24)21-15-6-3-13(4-7-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWAYRXJSZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)
![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)
![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)

![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)
![N-{2-bromo-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5140740.png)
![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)


![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)

![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)

